Lipophilicity Modulation via Ethyl Ester: LogP Comparison vs. Methyl Ester and Free Acid
Ethyl 2-amino-6-bromonicotinate exhibits a calculated LogP of 1.603, representing a balanced lipophilicity profile that is intermediate between the more polar free acid (LogP 1.71) and the more lipophilic methyl ester (LogP 2.15) . This difference in LogP values arises from the ester moiety and directly influences the compound's solubility and permeability characteristics, making the ethyl ester a distinct entity in the 2-amino-6-bromonicotinate series.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.603 |
| Comparator Or Baseline | Methyl 2-amino-6-bromonicotinate: LogP = 2.15; 2-Amino-6-bromonicotinic acid: LogP = 1.71 |
| Quantified Difference | ΔLogP = -0.547 (vs. methyl ester); ΔLogP = -0.107 (vs. free acid) |
| Conditions | Calculated LogP values from vendor-supplied data (Leyan, Fluorochem, ChemicalBook) |
Why This Matters
The distinct LogP of 1.603 directly impacts the compound's suitability for specific synthetic and biological applications, influencing solvent selection, chromatographic behavior, and its potential as a precursor for lead compounds with optimized pharmacokinetic properties.
